An In-depth Technical Guide to the Chemical Properties of ROX Azide 5-Isomer
An In-depth Technical Guide to the Chemical Properties of ROX Azide 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for ROX azide 5-isomer, a key fluorescent tool in modern biochemical research.
Core Chemical Properties of ROX Azide 5-Isomer
ROX (Rhodamine X) azide 5-isomer is a bright, red-emitting fluorescent dye functionalized with an azide group, making it an ideal probe for bioorthogonal "click chemistry" reactions.[1][2][3][4][5] As a pure 5-isomer, it ensures homogeneity in labeling, preventing the formation of multiple product peaks in separation techniques like HPLC. The rhodamine core provides excellent photostability and a high fluorescence quantum yield, making it suitable for a wide range of fluorescence-based assays.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃₆H₃₆N₆O₄ |
| Molecular Weight | 616.71 g/mol |
| Excitation Maximum (λex) | 570 nm |
| Emission Maximum (λem) | 591 nm |
| Molar Extinction Coefficient (ε) | 93,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 1.0 |
| Solubility | Good in polar organic solvents (DMF, DMSO, alcohols); Low in water |
| Appearance | Dark crimson powder |
| Storage Conditions | Store at -20°C in the dark, desiccated. |
Experimental Protocols and Applications
ROX azide 5-isomer is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to label biomolecules containing a complementary alkyne group. This enables the specific attachment of the fluorescent ROX dye to proteins, nucleic acids, and other molecules for visualization and analysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol outlines the general steps for labeling an alkyne-modified protein with ROX azide 5-isomer using a copper(I) catalyst.
Materials:
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Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer)
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ROX azide 5-isomer
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Anhydrous DMSO or DMF
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Copper(II) sulfate (CuSO₄)
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Copper(I)-stabilizing ligand (e.g., THPTA)
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Reducing agent (e.g., sodium ascorbate)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in a suitable buffer.
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ROX Azide 5-Isomer Stock Solution: Prepare a 10 mM stock solution of ROX azide 5-isomer in anhydrous DMSO or DMF.
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Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, ROX azide 5-isomer (typically a 5-20 fold molar excess over the protein), and the copper(I)-stabilizing ligand.
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Initiation of Reaction: Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentrations of the catalyst components should be optimized but are typically in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.
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Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
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Purification: Remove unreacted ROX azide 5-isomer and catalyst components using a size-exclusion chromatography column or dialysis.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the ROX dye (at 570 nm). The labeled protein can be further analyzed by SDS-PAGE and mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging
This copper-free click chemistry method is suitable for labeling biomolecules in living systems where the toxicity of copper is a concern.
Materials:
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Cells expressing a protein of interest tagged with a strained alkyne (e.g., DBCO, BCN)
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ROX azide 5-isomer
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Cell culture medium
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Culture: Culture the cells expressing the strained alkyne-tagged protein under standard conditions.
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Labeling: Replace the culture medium with fresh medium containing ROX azide 5-isomer at a final concentration of 1-10 µM.
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Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
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Washing: Wash the cells three times with warm PBS to remove unbound ROX azide 5-isomer.
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Imaging: The cells are now ready for visualization using a fluorescence microscope with appropriate filter sets for the ROX dye.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for protein labeling and a conceptual signaling pathway that could be studied using ROX azide 5-isomer.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Caption: Conceptual Signaling Pathway Visualization.
